N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
Description
N-(2-Methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is an ethanediamide derivative characterized by a central oxalamide (ethanediamide) linker connecting two aromatic moieties: a 2-methoxyphenyl group and a 4-methylbenzyl group.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)11-18-16(20)17(21)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWXVKGUOUNYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired ethanediamide compound.
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-N’-(4-methylbenzyl)ethanediamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting gene expression.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Ethanediamide Derivatives
| Compound Name | Molecular Weight (g/mol) | XlogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| N-(2-Methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | ~300 (estimated) | ~2.0 | ~71.3 | 2-Methoxyphenyl, 4-methylbenzyl |
| N-(Furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide | 272.3 | 1.7 | 71.34 | Furan-2-ylmethyl, 4-methylbenzyl |
| N-(4-Chlorophenyl)-N'-(tetramethylpiperidinyl)ethanediamide | ~350 (estimated) | ~3.5 | ~71.3 | 4-Chlorophenyl, tetramethylpiperidine |
| N'-{2-[4-(Dimethylamino)phenyl]-...ethanediamide | 426.5 | ~2.5 | 71.3 | Dimethylaminophenyl, morpholine |
Biological Activity
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two aromatic rings: a 2-methoxyphenyl group and a 4-methylbenzyl group, linked by an ethanediamide moiety. The molecular formula is with a molecular weight of approximately 256.35 g/mol. Its unique structure may confer specific biological activities, making it a candidate for further study in medicinal chemistry.
The mechanism of action for this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The amide functional groups can engage in hydrogen bonding with proteins, potentially altering their conformation and activity.
Data Table: Comparative Biological Activities
Case Studies
- Clinical Case of 25I-NBOMe : A report highlighted the clinical effects of a structurally related compound, 25I-NBOMe, which caused severe agitation and cardiovascular symptoms upon ingestion. This case underscores the importance of understanding the biological implications of compounds within the same structural family .
- Pharmacogenomic Factors : Research has shown that genetic variations can influence drug metabolism and response. For instance, polymorphisms in drug-metabolizing enzymes may alter the efficacy and toxicity profiles of compounds similar to this compound .
Future Directions
Further research is necessary to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Investigations could include:
- In vitro Studies : Assessing cytotoxicity and mechanism of action on various cancer cell lines.
- In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Metabolism Studies : Identifying metabolic pathways and potential biomarkers for toxicity.
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC or HATU to link the methoxyphenyl and methylbenzyl moieties. Reaction temperatures (0–25°C) and pH (6–8) are critical to minimize side products .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>95%) .
- Validation : Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm structure with -NMR (e.g., methoxy singlet at δ 3.8 ppm) .
What analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : - and -NMR identify methoxy (δ 3.8–4.0 ppm) and benzyl methyl (δ 2.3 ppm) groups .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 313.1425) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
How does structural modification of the methoxyphenyl or methylbenzyl groups affect biological activity?
- Structure-Activity Relationship (SAR) :
- Methodology : Use molecular docking (AutoDock Vina) to predict binding modes and validate with SPR (KD < 1 µM) .
How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for enzyme inhibition) may arise from:
- Resolution : Standardize protocols (e.g., PBS buffer, 25°C) and include positive controls (e.g., staurosporine) .
What strategies improve the compound’s stability under physiological conditions?
- Degradation pathways : Hydrolysis of the amide bond dominates at pH > 8.0 .
- Stabilization :
- Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to reduce degradation in serum (stability > 48 hours) .
- Structural tweaks : Introduce methyl groups ortho to the amide to sterically hinder hydrolysis .
Methodological Considerations
How can researchers design assays to study this compound’s interaction with membrane receptors?
- Radioligand binding assays : Use -labeled analogs (specific activity > 20 Ci/mmol) to quantify receptor occupancy .
- FRET-based assays : Tag receptors with CFP/YFP and measure fluorescence quenching upon compound binding (Kd < 100 nM) .
What computational tools predict the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
